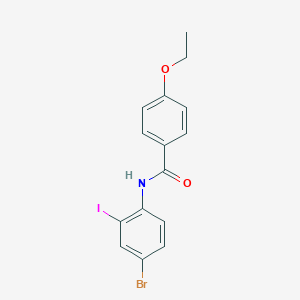![molecular formula C21H24N2O3S B283267 4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)
4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide, commonly known as EMBI, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The exact mechanism of action of EMBI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, EMBI has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body.
Biochemical and Physiological Effects:
EMBI has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to inhibit the growth of certain cancer cells, making it a promising tool for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMBI is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a valuable tool for researchers studying the role of these enzymes and proteins in various biochemical and physiological processes. However, one limitation of EMBI is its potential toxicity, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several promising future directions for research on EMBI. One area of research is the development of new EMBI derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the potential use of EMBI in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are also exploring the potential use of EMBI in the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of EMBI involves the reaction of 2-ethoxynaphthalene with chloroacetyl chloride to form 2-(chloromethyl)naphthalene. The resulting compound is then reacted with 2-(methylamino)ethylamine to form 2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethylamine. Finally, the compound is reacted with benzenesulfonyl chloride to form EMBI.
Applications De Recherche Scientifique
EMBI has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of EMBI include its use in cancer research, as well as in the study of various neurological disorders.
Propriétés
Formule moléculaire |
C21H24N2O3S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-[2-[(2-ethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-21-12-9-17-5-3-4-6-19(17)20(21)15-23-14-13-16-7-10-18(11-8-16)27(22,24)25/h3-12,23H,2,13-15H2,1H3,(H2,22,24,25) |
Clé InChI |
IZRBDNGAECTBNW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283185.png)
![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)
